molecular formula C10H9BrO2 B1278666 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one CAS No. 55580-08-0

7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Cat. No. B1278666
CAS RN: 55580-08-0
M. Wt: 241.08 g/mol
InChI Key: JMIWCASGALGDMJ-UHFFFAOYSA-N
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Description

The compound 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a brominated heterocyclic compound that is part of a broader class of compounds with potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar brominated heterocyclic compounds and their synthesis, molecular structure, and potential applications in medicine, such as anticonvulsant and hypnotic agents , as well as their molecular recognition properties .

Synthesis Analysis

The synthesis of related brominated heterocyclic compounds involves multiple steps, including hydrolysis, substitution, condensation, bromination, and aromatic amidation . For instance, the synthesis of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones involves starting materials that undergo a series of reactions to yield the desired compounds with anticonvulsant activities . The synthesis process is often optimized to improve yields and reduce reaction times, as seen in the preparation of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one, where microwave conditions were employed .

Molecular Structure Analysis

The molecular and crystal structures of brominated heterocyclic compounds are typically established using X-ray crystallography . This technique allows for the determination of the arrangement of atoms within the crystal and the nature of intermolecular interactions, such as hydrogen bonds. For example, the nature of hydrogen bonds between molecules of 7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one in solution and in the crystalline state was determined using both IR spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

The chemical reactivity of brominated heterocyclic compounds can be influenced by the presence of the bromine atom, which can participate in various chemical reactions. Although the papers provided do not detail specific reactions involving 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, they do suggest that such compounds can be synthesized through reactions that involve bromination steps . Additionally, the presence of functional groups such as hydroxyl or carboxylic acid groups can lead to molecular recognition through hydrogen bonding with N-donor compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocyclic compounds are closely related to their molecular structure. The presence of bromine can affect the compound's density, melting point, and solubility. The crystalline structure can also influence the stability of the compound, as seen in the stabilization of the crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one by an intramolecular non-classical hydrogen bond . The pharmacological properties, such as anticonvulsant and hypnotic effects, are also significant physical and chemical properties that have been evaluated in related compounds .

Scientific Research Applications

Protein-Tyrosine Kinase Inhibition

7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one derivatives have been synthesized and evaluated for their inhibitory activities against protein-tyrosine kinases (PTKs). These compounds, particularly those with hydroxy substitutions, showed effectiveness in inhibiting ErbB1 and ErbB2 kinases, suggesting potential applications in targeting specific protein interactions in cancer therapy (Li, Yao, Wang, Meng, & Hou, 2017).

Crystal Structure Analysis

Studies have been conducted to understand the molecular and crystal structures of 7-Bromo derivatives, including 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one. These investigations reveal the nature of hydrogen bonds between molecules, both in solution and in crystalline states, which is crucial for understanding their chemical behavior and potential applications (Vlasiuk et al., 2013).

Radical Scavenging Activity

Compounds related to 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, isolated from marine red algae, have been found to exhibit significant DPPH radical scavenging activity. This suggests their potential use as natural antioxidants in pharmaceuticals or food industries (Li, Li, Ji, & Wang, 2008).

Anticonvulsant and Hypnotic Agents

Some 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones, closely related to 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, have shown potential as anticonvulsant and hypnotic agents. These findings could lead to the development of new therapeutic agents for neurological disorders (Deng et al., 2011).

Photophysical Properties

Research on dimethyl derivatives of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one has revealed unique photophysical properties, such as strong blue emission in specific conditions. This could have applications in materials science, particularly in the development of novel luminescent materials (Petrovskii et al., 2017).

Synthesis of Benzannulated O-Heterocycles

Efficient methods for synthesizing benzannulated seven-membered O-heterocycles using derivatives of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one have been developed. This has potential applications in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals (Cao et al., 2019).

Fungicidal Activity

Certain analogues of 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one have shown promising fungicidal activities, indicating potential applications in agriculture as crop protection agents (Yang et al., 2017).

properties

IUPAC Name

7-bromo-3,4-dihydro-2H-1-benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIWCASGALGDMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C2)Br)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443458
Record name 7-Bromo-3,4-dihydro-1-benzoxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

CAS RN

55580-08-0
Record name 7-Bromo-3,4-dihydro-1-benzoxepin-5(2H)-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-3,4-dihydro-1-benzoxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one
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Synthesis routes and methods I

Procedure details

To a slurry of NaH (60% dispersion in mineral oil) (1.48 g, 37.1 mmol) in THF (˜50 mL) at room temperature was added 1-(5-bromo-2-(2-bromoethoxyl)phenyl)ethanone (8.07 g, 25.1 mmol). The reaction mixture was slowly heated to reflux and allowed to stir for 20 h. The solvent was removed under vacuum pressure and the concentrated residue was absorbed onto silica gel and purified by column chromatography (4:1 ethyl acetate/petroleum ether). The product was afforded as a yellow oil after the solvents were removed, providing 4.22 g (70%) of 7-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one. 1H NMR (CDCl3) δ 7.87 (d, J=2.6 Hz, 1H), 7.50 (dd, J=2.6, 8.1 Hz, 1H), 6.97 (d, J=8.8 Hz, 2H), 4.24 (t, J=6.6 Hz, 2H), 2.89 (t, J=7.0 Hz, 2H), 2.15-2.29 (m, 2H).
Name
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
8.07 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-(4-bromophenoxy)butanoyl chloride (27.6 g, 100 mmol) in DCM (200 mL) was added dropwise to a solution of AlCl3 (50 g, 0.38 mol) in DCM (100 mL) at within 40 minutes, the mixture was stirred at 0 for 1.5 hours, and then stirred at room temperature overnight. the mixture was added to a stirred mixture of concentrated hydrochloric (500 mL) and ice, and then stirred for 1.5 hours. The mixture was extracted with DCM, washed with NaHCO3, dried over Na2SO4 and concentrated to give crude 7-bromo-3,4-dihydrobenz o[b]oxepin-5(2H)-one (25 g, 96%).
Name
4-(4-bromophenoxy)butanoyl chloride
Quantity
27.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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